

Application Note: A Detailed Protocol for the Synthesis of Macitentan

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Compound of Interest

Compound Name: *5-Bromo-4,6-dichloropyrimidine*

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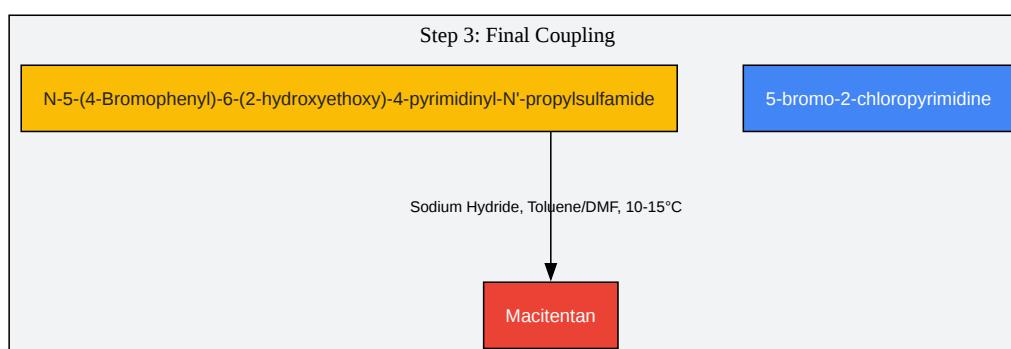
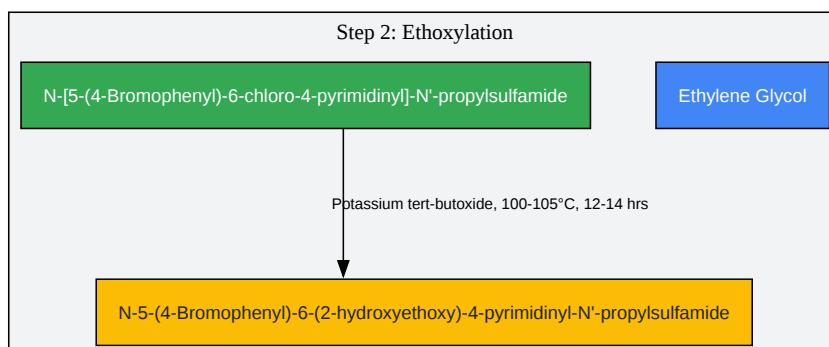
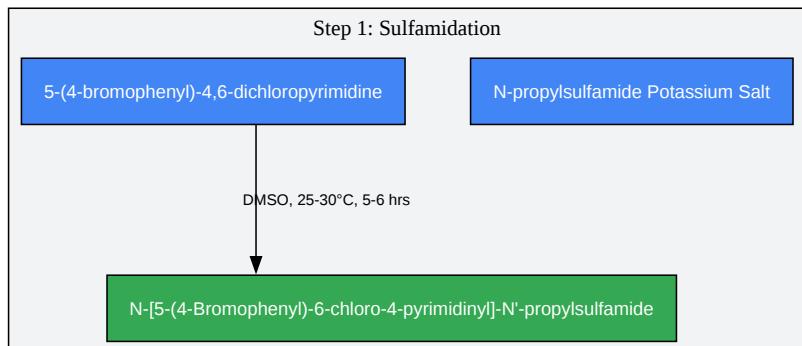
Introduction

Macitentan is a potent dual endothelin receptor antagonist (ERA) utilized in the treatment of pulmonary arterial hypertension (PAH).^{[1][2]} Its chemical structure is N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide.^[3] The synthesis of Macitentan is a multi-step process involving key pyrimidine-based intermediates. This document provides a detailed protocol for the synthesis of Macitentan, focusing on the sequential reactions starting from 5-(4-bromophenyl)-4,6-dichloropyrimidine. This foundational building block is reacted with N-propylsulfamide, followed by the introduction of an ethylene glycol linker, and a final coupling with 2-chloro-5-bromopyrimidine to yield the final active pharmaceutical ingredient.

This guide is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the synthetic pathway, experimental procedures, and relevant process data.

Overall Synthesis Pathway

The synthesis of Macitentan can be accomplished via a three-step process as illustrated below. The pathway begins with the condensation of 5-(4-bromophenyl)-4,6-dichloropyrimidine with the potassium salt of N-propylsulfamide. The resulting intermediate is then reacted with ethylene glycol. The final step involves the etherification of the hydroxyethoxy intermediate with 2-chloro-5-bromopyrimidine.



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Caption: Overall synthetic pathway for Macitentan.

Experimental Protocols

Step 1: Synthesis of N-[5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl]-N'-propylsulfamide

This initial step involves a nucleophilic substitution reaction where one of the chlorine atoms on the pyrimidine ring is displaced by the deprotonated N-propylsulfamide. The use of an in-situ formed potassium salt of N-propylsulfamide in DMSO has been shown to facilitate the reaction efficiently.[3]

Reagent	Molar Eq.	Solvent	Base	Temperature	Time	Yield
5-(4-bromophenyl)-4,6-dichloropyrimidine	1.0	DMSO	Potassium tert-butoxide	25-30°C	5-6 hrs	~85%[4]
N-Propyl-sulfamide	1.8	(2.4 eq.)				

Protocol:

- To a solution of N-Propyl-sulfamide (1.8 eq) in Dimethyl sulfoxide (DMSO), add Potassium tert-butoxide (2.4 eq).[3]
- Stir the resulting mixture at room temperature for approximately 30 minutes to facilitate the formation of the potassium salt of N-propyl sulfamide.[3]
- Add 5-(4-bromophenyl)-4,6-dichloropyrimidine (1.0 eq) to the reaction mass.[3]
- Stir the contents for 5-6 hours at 25-30°C, monitoring the reaction progress by thin-layer chromatography (TLC).[3]
- Upon completion, add water to the reaction mass and stir.[3]
- Slowly add a citric acid solution over 1-2 hours to precipitate the solid product.[3]

- Filter the precipitated solid, wash with water, and suck dry for 30 minutes.[3]
- Dry the product under vacuum at 50-55°C for 10-12 hours to obtain N-5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl-N'-propylsulfamide.[3]

Step 2: Synthesis of N-5-(4-Bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl-N'-propylsulfamide

The intermediate from Step 1 is reacted with ethylene glycol in the presence of a strong base to form the hydroxyethoxy-substituted pyrimidine. This reaction typically requires elevated temperatures to proceed to completion.[5]

Reagent	Molar Eq.	Solvent	Base	Temperature	Time	Yield
N-[5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl]-N'-propylsulfamide	1.0	Ethylene Glycol	Potassium tert-butoxide	100-105°C	12-14 hrs	70-90%[5]
Ethylene Glycol	~40	(5.8 eq.)				

Protocol:

- In a reaction flask containing ethylene glycol, add Potassium tert-butoxide (5.8 eq) at 10-15°C.[3]
- Stir the solution for 30 minutes at 25-30°C.[3]
- Slowly add N-5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl-N'-propylsulfamide (1.0 eq) to the reaction mass.[3]

- Heat the contents to 100-105°C for 12-14 hours.[3]
- After the reaction is complete, cool the mass to room temperature.
- Add water and methanol to the reaction mixture to precipitate the product.[3]
- Filter the solid, wash with water, and suck dry for 30 minutes.[3]
- Dry the product under vacuum at 50-55°C for 20-24 hours to yield N-5-(4-Bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl-N'-propylsulfamide.[3]

Step 3: Synthesis of Macitentan

In the final step, the alcohol intermediate is deprotonated with a strong base like sodium hydride, followed by coupling with 2-chloro-5-bromopyrimidine to form Macitentan.[3] The final product can be purified by recrystallization to achieve high purity.[5]

Reagent	Molar Eq.	Solvent	Base	Temperature	Time	Purity
N-5-(4-Bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl-N'-propylsulfamide	1.0	Toluene / DMF	Sodium Hydride	10-15°C	-	>99.5%[3]
5-bromo-2-chloropyrimidine	4.0	(12.5 eq.)				

Protocol:

- To a solution of N-5-(4-Bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl-N'-propylsulfamide (1.0 eq) in Toluene, add Sodium hydride (12.5 eq) at 10-15°C.[3]

- Stir the resulting reaction mass for 20-30 minutes at 10-15°C.[3]
- Slowly add a solution of 5-bromo-2-chloropyrimidine (4.0 eq) in Dimethylformamide (DMF) to the reaction mixture at 10-15°C.[3]
- Allow the reaction to proceed to completion, monitoring by TLC.
- Once complete, the crude product can be purified by recrystallization from a suitable solvent such as methanol to yield Macitentan with a purity of greater than 99.5%. [3][4]

General Laboratory Workflow

The synthesis of Macitentan follows a standard laboratory workflow for multi-step organic synthesis, which involves reaction setup, monitoring, work-up, and purification at each stage.



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Caption: General experimental workflow for chemical synthesis.

Process Optimization Data

Research into optimizing the first step of the synthesis has shown that the choice of solvent and base can significantly impact the reaction yield. Acetonitrile has been identified as a high-yielding solvent for this transformation.[4]

Entry	Base	Solvent	Temp.	Yield (%)
1	K ₂ CO ₃	THF	50°C	60
2	K ₂ CO ₃	Acetonitrile	50°C	85
3	K ₂ CO ₃	Toluene	50°C	30
4	KOtBu	THF	50°C	70
5	KOtBu	Acetonitrile	50°C	80

Table adapted from Salehi et al., 2017.[4]

This data suggests that using potassium carbonate as the base in acetonitrile at 50°C provides the optimal yield for the synthesis of the N-[5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl]-N'-propylsulfamide intermediate.[4]

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